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Compound of Interest

Compound Name: C14 Ceramide

Cat. No.: B014002

Introduction

Ceramide is a critical bioactive lipid that serves as a central molecule in sphingolipid
metabolism and acts as a second messenger in various cellular signaling pathways.[1]
Ceramides are implicated in a wide array of cellular processes, including apoptosis, cell cycle
arrest, senescence, inflammation, and endoplasmic reticulum (ER) stress.[2][3] The biological
function of ceramide is highly dependent on the length of its N-acyl chain, which can range
from medium-chain (C12-C14) to ultra-long-chain (=C26).[2]

C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is a medium-chain ceramide whose
elevated levels have been specifically linked to the induction of chronic ER stress and
subsequent apoptosis.[2][4][5] It is synthesized by Ceramide Synthase 5 (CerS5) and CerSe6.
[2][6] Due to its defined role in stress-induced signaling, C14 Ceramide is a valuable tool for
researchers studying cellular morphology and dimensional changes associated with these
pathways. These application notes provide detailed protocols for utilizing C14 Ceramide to
investigate its effects on cell structure and dimensions.

Key Research Applications

 Induction of Apoptosis and ER Stress: Exogenous application of C14 Ceramide can be used
to model and study the molecular mechanisms of ER stress-mediated apoptosis.[2] This is
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particularly relevant in fields like cancer biology and metabolic diseases where dysregulation
of ceramide metabolism is observed.[1][4]

Morphological Analysis of Cell Death: C14 Ceramide treatment induces characteristic
morphological changes associated with apoptosis, such as cell shrinkage, membrane
blebbing, and nuclear condensation. These changes can be qualitatively and quantitatively
assessed using microscopy.

Cell Cycle Analysis: As a signaling molecule, ceramide can induce GO/G1 cell cycle arrest by
promoting the dephosphorylation of the Retinoblastoma (Rb) gene product.[7] The effect of
C14 Ceramide on cell proliferation can be studied through cell cycle analysis.[8]

Investigation of Membrane Biophysics: The acyl chain length of ceramide influences the
biophysical properties of cell membranes, including fluidity and lateral organization.[9][10]
C14 Ceramide can be used to study how specific ceramide species alter membrane
structure and function.

Experimental Protocols
Protocol 1: Preparation and Cellular Delivery of C14
Ceramide

This protocol describes the preparation of C14 Ceramide stock solutions and their delivery to

cultured cells. Short-chain and medium-chain ceramides are often cell-permeable.[11]

Materials:

C14 Ceramide (N-myristoyl-D-erythro-sphingosine)
Ethanol (EtOH) or Dimethyl sulfoxide (DMSO)
Complete cell culture medium

Cultured cells of interest

Procedure:

Stock Solution Preparation:
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o Dissolve C14 Ceramide in 100% Ethanol or DMSO to create a high-concentration stock
solution (e.g., 10-20 mM).

o Vortex thoroughly to ensure complete dissolution.

o Dispense into small aliquots in dark glass vials, dry under a stream of nitrogen gas if
desired for long-term storage, and store at -80°C.[12]

e Working Solution Preparation:

o On the day of the experiment, reconstitute a dried aliquot or dilute the stock solution in
complete cell culture medium to the desired final concentrations (e.g., 1-50 uM).

o Itis critical to include a vehicle control (medium with the same final concentration of EtOH
or DMSO) in all experiments to account for solvent effects.[13]

e Cell Treatment:

o Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber
slides) and allow them to attach and reach the desired confluency (typically 60-70%).

o Remove the existing medium and replace it with the medium containing the desired
concentration of C14 Ceramide or the vehicle control.

o Incubate the cells for the desired treatment period (e.g., 6, 12, 24, or 48 hours) at 37°C in
a 5% CO2 incubator. The optimal concentration and incubation time should be determined
empirically for each cell line.[11]

Protocol 2: Morphological Evaluation by Fluorescence
Microscopy

This protocol details the staining of C14 Ceramide-treated cells to visualize key morphological
features of apoptosis.

Materials:

o Cells cultured on glass coverslips or chamber slides
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e Phosphate-Buffered Saline (PBS)

e 4% Paraformaldehyde (PFA) in PBS

e 0.1% Triton X-100 in PBS

e 1% Bovine Serum Albumin (BSA) in PBS

» Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) for F-actin staining
o DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

e Mounting medium

o Fluorescence microscope

Procedure:

o Cell Seeding and Treatment: Seed and treat cells with C14 Ceramide as described in
Protocol 1.

» Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells with 4% PFA for
15 minutes at room temperature.

e Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1%
Triton X-100 in PBS for 10 minutes.

e Blocking: Wash three times with PBS. Block non-specific binding by incubating with 1% BSA
in PBS for 30 minutes.

e Staining:

o Incubate the cells with the fluorescently-labeled phalloidin solution (diluted in 1%
BSA/PBS according to the manufacturer's instructions) for 1 hour at room temperature in
the dark to stain the actin cytoskeleton.

o Wash three times with PBS.
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o Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in
the dark to stain the nuclei.

e Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides
using an anti-fade mounting medium. Image the cells using a fluorescence microscope with
appropriate filters for the chosen fluorophores. Capture images of cell morphology, noting
changes in cell shape, actin organization, nuclear condensation, and fragmentation.

Protocol 3: Dimensional Analysis Using ImageJ/Fiji

This protocol provides a workflow for quantifying morphological and dimensional changes from
the images acquired in Protocol 2.

Software:

» ImageJ or Fiji (freely available from NIH)

Procedure:

e Image Import: Open the captured fluorescence images in ImageJ/Fiji.

o Set Scale: Calibrate the image dimensions by setting the scale (Analyze -> Set Scale) based
on the pixel-to-micron ratio provided by the microscope software.

o Cell Area and Shape Measurement (Actin Channel):
o Select the image channel showing the phalloidin stain.

o Use the thresholding tool (Image -> Adjust -> Threshold) to create a binary mask of the
cells.

o Use the "Analyze Particles" function (Analyze -> Analyze Particles) to measure
parameters for each cell. Key parameters include:

» Area: The total area of the cell in pum?2.

» Circularity: A value from 0 to 1.0, where 1.0 indicates a perfect circle. A decrease in
circularity can indicate membrane blebbing or an irregular shape.
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» Roundness: Another shape descriptor, related to the aspect ratio.

» Nuclear Area and Condensation Measurement (DAPI Channel):
o Select the image channel showing the DAPI stain.

o Follow the same thresholding and particle analysis steps as above to measure the nuclear
area. Apoptotic nuclei are typically smaller and more condensed.

o Measure the integrated density of the DAPI signal within the nucleus. An increase in
intensity per unit area can indicate chromatin condensation.

o Data Export and Analysis: Export the measurement data to a spreadsheet. Calculate the
average and standard deviation for each parameter across different treatment groups.
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the
observed changes.

Quantitative Data Summary

The biological impact of ceramides is highly dependent on their specific acyl chain length.[14]
Quantitative analysis can reveal these distinct effects. The table below summarizes
correlational data on C14 Ceramide and cell death from a study on endometrial cancer cells.

. Correlation
. Ceramide o
Cell Line Parameter . Coefficient p-value Reference
Species
(r)
Cell Death
) VS. S1P/C14:0-

Ishikawa ) . 0.61 <0.01 [14]
Sphingolipid Cer
Rheostat

This table illustrates that in Ishikawa cells, a higher ratio of S1P to C14:0-Cer is positively
correlated with cell death, highlighting the importance of the balance between different
sphingolipids in determining cell fate.[14]

Visualizations: Workflows and Signaling Pathways
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Experimental Workflow
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Caption: Workflow for morphological and dimensional analysis of cells treated with C14
Ceramide.
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Caption: C14 Ceramide induces apoptosis via the chronic endoplasmic reticulum (ER) stress
pathway.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b014002?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

